3-chloro-N-(1-phenylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-(1-phenylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
The synthesis of 3-chloro-N-(1-phenylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-chloropyrazole with 1-phenylpropylamine under specific conditions to form the desired pyrazolo[1,5-a]pyrimidine scaffold . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
3-chloro-N-(1-phenylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-(1-phenylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-phenylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound disrupts the cell cycle, leading to apoptosis (programmed cell death) in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the enzyme’s active site .
Comparison with Similar Compounds
3-chloro-N-(1-phenylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties and therapeutic potential .
Properties
Molecular Formula |
C16H15ClN4O |
---|---|
Molecular Weight |
314.77 g/mol |
IUPAC Name |
3-chloro-N-(1-phenylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H15ClN4O/c1-2-12(11-7-4-3-5-8-11)19-16(22)14-13(17)15-18-9-6-10-21(15)20-14/h3-10,12H,2H2,1H3,(H,19,22) |
InChI Key |
MDELWZATNUQMLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=NN3C=CC=NC3=C2Cl |
Origin of Product |
United States |
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